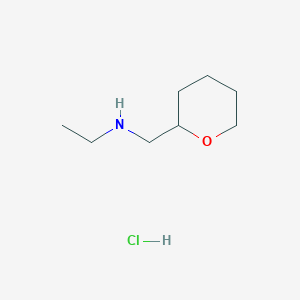

N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

N-(oxan-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-9-7-8-5-3-4-6-10-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHJPRVTYMYXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-2-ylmethylamine with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or other separation techniques to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Drug Development

One of the significant applications of N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride is in the development of anticancer agents. It serves as a key intermediate in the synthesis of various quinazoline derivatives, which have demonstrated potent activity against cancer cell lines. For instance, the compound is utilized in the synthesis of Lapatinib, a well-known dual tyrosine kinase inhibitor used in breast cancer treatment. The tetrahydropyranyl group enhances solubility and bioavailability, making it a valuable component in drug formulation .

1.2 Neuropharmacology

Research has indicated that derivatives of this compound exhibit neuroprotective properties. These compounds have been investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for further research in neuropharmacology .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis. Its unique structure allows chemists to construct complex molecular architectures through various coupling reactions. For example, it has been used in the synthesis of biologically active compounds by facilitating C-N bond formation .

2.2 Synthesis of Functionalized Tetrahydropyrans

The compound is also employed in the synthesis of functionalized tetrahydropyrans, which are important motifs in many natural products and pharmaceuticals. The presence of the tetrahydropyranyl moiety allows for diverse functionalization strategies, enabling the creation of compounds with tailored biological activities .

Mechanism of Action

The mechanism of action of N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride

- CAS Number : 1005756-81-9 (as per ) or 1185346-17-1 (as per )

- Molecular Formula: C₇H₁₅NO·HCl

- Molecular Weight : 165.7 g/mol ()

- Appearance : Off-white to pale white solid

- Purity : ≥95% (NMR-confirmed)

- Storage : Recommended at 0–8°C ().

Structural Features :

The compound consists of a tetrahydropyran (THP) ring fused to an ethylamine backbone via a methylene bridge, with a hydrochloride counterion. The THP ring confers rigidity and modulates lipophilicity, influencing solubility and bioavailability.

Structural Analogues with Tetrahydropyran Moieties

Table 1: Key Structural and Physical Properties

Key Observations :

Substituent Position :

- The position of the THP ring (2-yl vs. 3-yl vs. 4-yl) significantly impacts steric hindrance and hydrogen-bonding capacity. For example, THP-4-yl derivatives () may exhibit enhanced solubility in polar solvents compared to THP-2-yl analogues due to reduced steric bulk.

Aromatic substitutions (e.g., phenyl in ) elevate molecular weight and lipophilicity, which could enhance receptor binding in hydrophobic environments.

Physicochemical Properties :

- The hydrochloride salt form () improves stability and aqueous solubility compared to freebase analogues (e.g., ).

Pharmacological and Toxicological Comparisons

While direct pharmacological data for the target compound are absent, insights can be inferred from structurally related molecules:

- NBOMe Series (): Compounds like 25I-NBOMe (CAS 919797-19-6) share an ethylamine backbone but feature methoxyphenyl substituents. These modifications confer potent serotonin receptor (5-HT₂A) agonism, leading to hallucinogenic effects. Critical Difference: The absence of aromatic methoxy groups in the target compound suggests a lack of psychoactivity, positioning it as a non-neuroactive intermediate.

Biological Activity

N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyran ring, which is a six-membered saturated ring containing five carbon atoms and one oxygen atom. Its molecular formula is C9H17ClN, with a molecular weight of approximately 175.69 g/mol. The presence of the amine functional group contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

Molecular Targets:

- The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

- It can modulate signaling pathways that affect cellular processes such as growth, differentiation, and metabolism.

Pathways Involved:

- Research indicates that compounds with similar structures often influence pathways related to neuroprotection and cellular signaling, which could be relevant for conditions like neurodegenerative diseases .

Neuroactive Properties

Several studies have highlighted the neuroactive properties of compounds related to tetrahydropyran structures. For instance:

- Neuroprotection: Some derivatives have shown potential neuroprotective effects by influencing neurotransmitter systems, which could be beneficial in treating neurological disorders.

Antitumor Activity

Research has also indicated that similar compounds exhibit antitumor properties:

- Cytotoxicity: Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study involving compounds structurally related to this compound demonstrated their ability to protect neuronal cells from oxidative stress. This effect was attributed to the modulation of signaling pathways associated with cell survival and apoptosis regulation.

Case Study: Antitumor Activity

In vitro assays revealed that certain derivatives exhibited IC50 values indicating potent cytotoxicity against human cancer cell lines. For example, one study reported IC50 values below 10 µM for specific derivatives against breast cancer cells, highlighting their potential as therapeutic candidates .

Q & A

Q. What synthetic routes are recommended for N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via reductive amination between tetrahydro-2H-pyran-2-carbaldehyde and ethanamine, followed by hydrochloric acid salt formation. Key steps include:

- Purification : Use recrystallization from ethanol/ether mixtures to remove unreacted amines.

- Purity Assessment : 1H NMR confirms structural integrity, with ≥95% purity achievable as per batch analysis .

- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–16 hrs) to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

- 1H NMR : Confirms the presence of the tetrahydropyran ring (δ 3.5–4.0 ppm for oxymethylene protons) and ethylamine backbone (δ 2.5–3.0 ppm for methylene groups adjacent to nitrogen) .

- Elemental Analysis : Validates the molecular formula (C7H15NO·HCl) and chloride content.

- HPLC : Detects impurities at levels <0.5% using a C18 column and acetonitrile/water (0.1% TFA) gradient .

Q. What storage conditions ensure compound stability?

Store at 0–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Long-term stability (>5 years) is achievable under these conditions .

Advanced Research Questions

Q. How can researchers identify and mitigate synthesis byproducts?

- Common Byproducts :

- Incomplete Reduction : Residual Schiff base intermediates (detected via LC-MS at m/z 198.1).

- Oxidation Products : N-Oxides (observed as upfield shifts in 13C NMR).

- Mitigation :

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

Q. How to resolve discrepancies in NMR data between batches?

Q. What advanced applications exist in medicinal chemistry?

- Drug Discovery : The tetrahydropyran moiety enhances metabolic stability, making the compound a candidate for central nervous system (CNS) targeting.

- Peptide Modifications : Use as a building block for introducing lipophilic, rigid scaffolds in peptidomimetics .

Data Contradiction Analysis

Q. Conflicting reports on melting points: How to validate?

Q. How to address inconsistencies in biological activity across studies?

- Batch Purity : Re-test activity using batches with ≥95% purity (via HPLC).

- Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 165.7 g/mol | |

| Purity (NMR) | ≥95% | |

| Solubility (PBS pH 7.4) | 10 mM (with 5% DMSO) | |

| Storage Stability | ≥5 years at 0–8°C |

Q. Table 2. Common Analytical Parameters

| Technique | Conditions | Critical Observations |

|---|---|---|

| 1H NMR | D2O, 400 MHz | δ 3.8–4.0 (tetrahydropyran O-CH2-O) |

| HPLC | C18, 0.1% TFA, 1 mL/min | Retention time: 8.2 min |

| LC-MS | ESI+, m/z 166.1 [M+H]+ | Fragments: m/z 98.1 (pyran cleavage) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.